1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a heterocyclic compound featuring a cyclopenta[c]pyridazine core fused to a piperidine ring, with a carboxamide linkage to a 2-ethoxyphenyl substituent. The ethoxy group at the ortho position of the phenyl ring distinguishes it from structurally related analogs.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-27-19-9-4-3-7-18(19)22-21(26)15-10-12-25(13-11-15)20-14-16-6-5-8-17(16)23-24-20/h3-4,7,9,14-15H,2,5-6,8,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNIGICYXPEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclopenta[c]pyridazine moiety and a piperidine ring, suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The molecular formula of the compound is with a molecular weight of approximately 416.5 g/mol. The structure includes:
- A cyclopenta[c]pyridazine ring
- A piperidine ring
- An ethoxyphenyl substituent
Key Features
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 2097865-75-1 |
| Structural Components | Cyclopenta[c]pyridazine, Piperidine |
The biological activity of This compound primarily involves modulation of various enzymatic pathways. Research indicates that it may act as an inhibitor or modulator of specific cellular processes critical to disease progression.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in tumorigenesis and inflammatory responses.
- Cell Signaling Pathways : It may influence key signaling pathways such as the MAPK pathway, which is crucial in cancer biology.
Therapeutic Applications
The compound has been investigated for its potential therapeutic applications in several areas:
- Antitumor Activity : Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines.
- Neuroprotective Effects : There are indications that it could have neuroprotective properties, potentially useful in neurodegenerative diseases.
Antitumor Effects
In a study evaluating the effects of similar compounds on malignant pleural mesothelioma (MPM) cells, it was found that compounds with structural similarities to This compound exhibited significant antiproliferative activity. The study utilized cell viability assays and mouse xenograft models to demonstrate the efficacy of these compounds in reducing tumor growth .
Neuropharmacological Studies
Research involving compounds with similar structures indicated potential anxiolytic and antipsychotic effects in rodent models. These studies suggest that modifications in the cyclopenta structure can lead to diverse pharmacological profiles .
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | 2097861-47-5 | Similar cyclopenta structure; different substituents |
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide | 2097897-48-6 | Incorporates a triazole ring; potential different biological activity |
This comparison highlights how variations in substituents can influence biological activity and therapeutic applications.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The 2-ethoxyphenyl group in the target compound contrasts with substituents in analogs:
- 2-(6-hydroxypyridazin-3-yl)phenyl : Present in BJ48619 (), this substituent introduces a hydroxyl group capable of hydrogen bonding, which may improve target interaction but reduce lipophilicity .
Positional Isomerism in the Piperidine Carboxamide
The carboxamide group in the target compound is at the 4-position of the piperidine ring, whereas BJ48619 features a 3-position carboxamide . This difference may alter conformational flexibility and steric interactions with biological targets.
Molecular Weight and Physicochemical Properties
Key observations:
- BJ48619 ’s hydroxypyridazinyl group contributes to a higher nitrogen content, which may improve aqueous solubility despite its larger heterocyclic substituent.
Research Findings and Hypothesized Structure-Activity Relationships
Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group’s electron-donating nature may stabilize aryl ether bonds in vivo compared to fluoro substituents, which are prone to oxidative metabolism .
Carboxamide Position : The 4-position carboxamide in the target compound may allow better alignment with target binding sites than the 3-position in BJ48619, as piperidine ring puckering could influence spatial orientation .
Hydrogen Bonding Potential: BJ48619’s hydroxyl group could enhance affinity for polar active sites but may limit blood-brain barrier penetration due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
